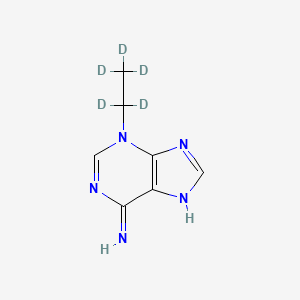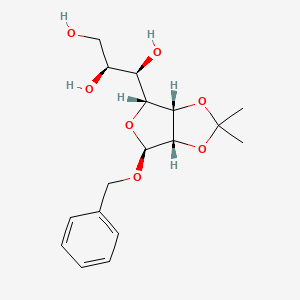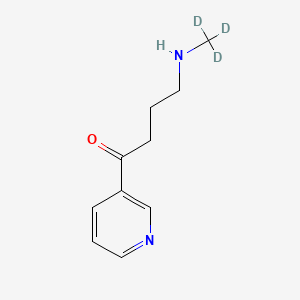
L-3,6-Bis(5-(|A-amino-|A-carboxyethyl)ethyl)-2,5-diketopiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
L-3,6-Bis(5-(|A-amino-|A-carboxyethyl)ethyl)-2,5-diketopiperazine is a useful research compound. Its molecular formula is C14H24N4O6S2 and its molecular weight is 408.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioactive Diversity and Potential in Drug Discovery
DKPs, including L-3,6-Bis derivatives, have demonstrated a wide range of bioactivities, making them attractive targets in drug discovery. Their rigid structure, chiral nature, and varied side chains contribute to their medicinal applications. Research has documented their potential in anti-tumor, neuroprotective, immune and metabolic regulatory activities, among others. The bioactive diversity of DKPs underlines their significance in developing therapeutic agents across various medical fields (Yi Wang, Pei-Pei Wang, Hongguang Ma, Weiming Zhu, 2013).
Sustainable Access to New Generation Polymers and Functional Materials
DKP derivatives, through their transformation into various functional groups, play a crucial role in the synthesis of new generation polymers, functional materials, and fuels. The conversion of plant biomass into furan derivatives, including DKP analogs, highlights the environmental and sustainable potential of these compounds in material science. Such advancements offer alternatives to non-renewable hydrocarbon sources, presenting a forward step in green chemistry and sustainability (V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017).
Antioxidant Capacity and Chemical Analysis
The antioxidant capacity of DKP derivatives has been scrutinized through ABTS/PP decolorization assays, demonstrating their significant role in oxidative stress reduction. This bioactivity is essential for their application in food safety, pharmaceuticals, and health supplements, showcasing their potential in mitigating oxidative damage in biological systems (I. Ilyasov, V. Beloborodov, I. Selivanova, R. Terekhov, 2020).
High Energy Density Materials
Research into azine energetic compounds, closely related to DKP structures, underscores their application in high-energy materials for military and industrial uses. These studies reveal the potential of DKP derivatives in propellants, explosives, and gas generators, where they contribute to enhanced performance and reduced environmental impact (C. Yongjin, Ba Shuhong, 2019).
Properties
IUPAC Name |
(2R)-2-amino-3-[2-[(2S,5S)-5-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethyl]-3,6-dioxopiperazin-2-yl]ethylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O6S2/c15-7(13(21)22)5-25-3-1-9-11(19)18-10(12(20)17-9)2-4-26-6-8(16)14(23)24/h7-10H,1-6,15-16H2,(H,17,20)(H,18,19)(H,21,22)(H,23,24)/t7-,8-,9-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYAHDLVIBDYQT-XKNYDFJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)C1C(=O)NC(C(=O)N1)CCSCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@@H](C(=O)O)N)[C@H]1C(=O)N[C@H](C(=O)N1)CCSC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724589 |
Source


|
| Record name | (2R,2'R)-3,3'-{[(2S,5S)-3,6-Dioxopiperazine-2,5-diyl]bis[(ethane-2,1-diyl)sulfanediyl]}bis(2-aminopropanoic acid) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356350-62-3 |
Source


|
| Record name | (2R,2'R)-3,3'-{[(2S,5S)-3,6-Dioxopiperazine-2,5-diyl]bis[(ethane-2,1-diyl)sulfanediyl]}bis(2-aminopropanoic acid) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)


![2-[N|A-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate](/img/structure/B561751.png)

